molecular formula C21H20FN3O B2414283 (3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone CAS No. 1797027-00-9

(3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone

Cat. No. B2414283
CAS RN: 1797027-00-9
M. Wt: 349.409
InChI Key: DYUDGEYDVPYBQO-UHFFFAOYSA-N
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Description

The compound “(3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone” is a complex organic molecule. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have many pharmaceutical and industrial purposes .


Molecular Structure Analysis

Quinoxaline is a bicyclic compound, consisting of a benzene ring fused to a pyrazine ring . The azepane is a seven-membered ring with one nitrogen atom. The fluorophenyl group is a phenyl ring with a fluorine substituent.


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, especially at the nitrogen atoms or at the 2 and 3 positions of the ring . The reactivity of the azepane and fluorophenyl groups would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the fluorine atom, the size and shape of the azepane ring, and the electronic properties of the quinoxaline moiety .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Quinoxaline derivatives have been found to have various biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions could include further investigation of the biological activity of this compound, optimization of its synthesis, and exploration of its potential applications in pharmaceutical or industrial contexts .

properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-quinoxalin-6-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c22-18-7-4-15(5-8-18)17-3-1-2-12-25(14-17)21(26)16-6-9-19-20(13-16)24-11-10-23-19/h4-11,13,17H,1-3,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUDGEYDVPYBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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